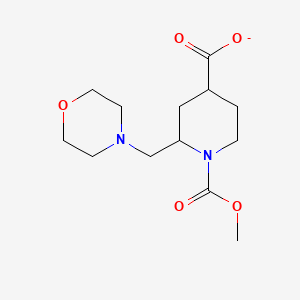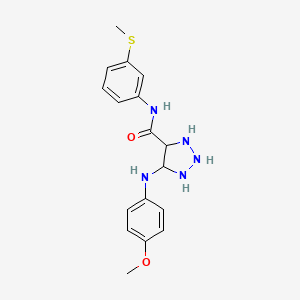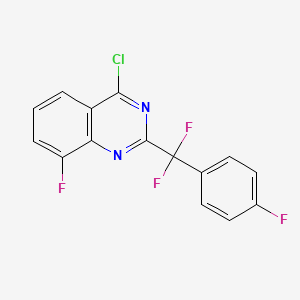
6-Iodo-5-methyl-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-5-methyl-3H-quinazolin-4-one: is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 6-Iodo-5-methyl-3H-quinazolin-4-one typically involves the following steps :
Starting Material: The synthesis begins with anthranilic acid, which is a common precursor for quinazolinone derivatives.
Cyclization: The cyclization of the iodinated intermediate with formamide or a similar reagent leads to the formation of the quinazolinone ring.
Methylation: The methyl group is introduced at the 5th position using methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
6-Iodo-5-methyl-3H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline derivatives or reduction to form dihydroquinazolinones.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, enhancing its structural diversity.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted quinazolinones with various functional groups.
- Oxidized quinazoline derivatives.
- Reduced dihydroquinazolinones.
Scientific Research Applications
Chemistry:
6-Iodo-5-methyl-3H-quinazolin-4-one is used as an intermediate in the synthesis of more complex quinazolinone derivatives, which are valuable in medicinal chemistry .
Biology and Medicine:
Anticancer Agents: The compound and its derivatives have shown potential as anticancer agents by inhibiting specific enzymes and pathways involved in cancer cell proliferation.
Antimicrobial Agents: It exhibits antimicrobial activity against various bacterial and fungal strains.
Industry:
Pharmaceuticals: Used in the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 6-Iodo-5-methyl-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors . The iodine atom enhances its binding affinity to these targets, leading to inhibition of their activity. For example, in anticancer applications, it may inhibit kinases involved in cell signaling pathways, thereby preventing cancer cell growth and proliferation .
Comparison with Similar Compounds
6-Iodoquinazolin-4-one: Lacks the methyl group at the 5th position, resulting in different chemical reactivity and biological activity.
5-Methylquinazolin-4-one: Lacks the iodine atom at the 6th position, affecting its overall properties.
Uniqueness:
6-Iodo-5-methyl-3H-quinazolin-4-one is unique due to the presence of both the iodine atom and the methyl group, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C9H7IN2O |
|---|---|
Molecular Weight |
286.07 g/mol |
IUPAC Name |
6-iodo-5-methyl-6H-quinazolin-4-one |
InChI |
InChI=1S/C9H7IN2O/c1-5-6(10)2-3-7-8(5)9(13)12-4-11-7/h2-4,6H,1H3 |
InChI Key |
JOVGHHODLWHPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=NC2=O)C=CC1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({4'-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)-3,5-dimethylpiperidine](/img/structure/B12342281.png)

![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12342283.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(phenylsulfanyl)propanamide](/img/structure/B12342286.png)


![8-[2-(3,4-Dimethoxyphenyl)ethyl]-11-(2-oxo-2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12342300.png)

![2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B12342324.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B12342331.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342334.png)

![6-benzyl-2-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342340.png)
